N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide
Description
N-[(3-Hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide is a benzamide derivative characterized by a 2,4,6-trimethyl-substituted aromatic ring and a (3-hydroxyoxolan-3-yl)methyl group attached to the amide nitrogen. The 2,4,6-trimethylbenzamide moiety provides steric bulk and electronic modulation, while the 3-hydroxyoxolane (tetrahydrofuran derivative) substituent introduces a hydroxyl group within a cyclic ether framework.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(18)4-5-19-9-15/h6-7,18H,4-5,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQABJUNNKAOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC2(CCOC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide typically involves the following steps:
Formation of 3-hydroxytetrahydrofuran: This intermediate can be synthesized via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane or through hydroboration of dihydrofuran using various borane reagents.
Attachment of the benzamide group: The hydroxyl group of 3-hydroxytetrahydrofuran is reacted with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzamide group may produce an amine.
Scientific Research Applications
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrahydrofuran ring and benzamide group can form hydrogen bonds and other interactions with these targets, influencing their activity and pathways.
Comparison with Similar Compounds
Key Differences :
- Substituent Geometry : The target compound’s cyclic ether group introduces rigidity and distinct electronic effects compared to the branched alkyl chain in .
- Hydrogen Bonding : The cyclic ether’s hydroxyl group may exhibit stronger intramolecular hydrogen bonding compared to the linear hydroxyalkyl group, influencing solubility and coordination behavior.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-2,4,6-trimethylbenzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
- Molecular Formula : C15H21NO2
- IUPAC Name : this compound
This compound features a benzamide core substituted with a hydroxylated oxolane moiety, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural features allow it to interact with microbial membranes, potentially disrupting their integrity.
- Anticancer Properties : Investigations into its anticancer potential are ongoing. The compound's ability to inhibit specific cancer cell lines has been noted, likely due to its interaction with cellular pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : Some studies have indicated that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Interaction : It may also interact with specific receptors on cell surfaces, influencing signal transduction pathways that regulate cell growth and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability in cancer cell lines | |
| Anti-inflammatory | Decreased cytokine levels |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective against breast and colon cancer cells. The mechanism was proposed to involve apoptosis induction through the activation of caspase pathways.
Future Directions
Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To clarify the molecular targets and pathways affected by this compound.
- Clinical Trials : To evaluate its potential as a therapeutic agent in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
